Heptanoic-5,5,6,6,7,7,7-d7acid
Description
Theoretical Underpinnings of Deuterium (B1214612) Labeling in Metabolic Studies
Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tool in metabolic research. musechem.com The fundamental principle of deuterium labeling lies in the replacement of hydrogen atoms with deuterium atoms in a molecule of interest. creative-proteomics.com This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. This mass difference is readily detectable by mass spectrometry, enabling researchers to track the labeled molecule through various metabolic processes. nih.gov
One of the key techniques is metabolic labeling with deuterium oxide (D₂O), or "heavy water". nih.govresearchgate.net When introduced into a biological system, deuterium from D₂O can be incorporated into stable C-H bonds of various biomolecules, including fatty acids, proteins, and nucleotides, as they are synthesized. nih.govresearchgate.net This allows for the measurement of metabolic flux, turnover rates, and relative quantification of these molecules. nih.govresearchgate.net The incorporation of deuterium can also introduce a "kinetic isotope effect," which can be harnessed to investigate reaction mechanisms. symeres.com
Rationale for Utilizing Regiospecifically Deuterated Fatty Acids in Advanced Metabolic Investigations
While general deuterium labeling provides valuable information, the use of regiospecifically deuterated fatty acids offers a more nuanced and detailed view of metabolic pathways. Regiospecific labeling involves placing deuterium atoms at specific, predetermined positions within the fatty acid molecule. This precision is crucial for dissecting complex enzymatic reactions and understanding the exact mechanisms of fatty acid metabolism. nih.gov
For instance, by labeling specific carbon atoms, researchers can track how a fatty acid is elongated, desaturated, or oxidized. nih.gov This approach has been pivotal in determining the metabolic fate of various dietary fatty acids and understanding their physiological effects. jst.go.jp The use of regiospecifically deuterated substrates can also help in identifying the roles of specific enzymes, as the position of the deuterium can influence the rate of enzymatic reactions in a predictable manner. nih.govresearchgate.net This targeted approach provides a level of detail that is unattainable with uniformly labeled molecules. The controlled introduction of deuterium atoms allows for persistent and quantitative tracking of fatty acids and their metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov
Historical Context and Evolution of Stable Isotope Tracing Methodologies
The journey of stable isotope tracers in scientific research began over a century ago with Frederick Soddy's discovery of isotopes. nih.gov The subsequent development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston was a critical step, providing the means to separate and quantify these isotopes. nih.gov Initially, the potential of these stable isotopes in biology was not fully realized. However, it was soon discovered that isotopes of elements like carbon, nitrogen, oxygen, and hydrogen could be incorporated into organic compounds to trace their metabolic pathways. nih.gov
The period between 1950 and 1980 saw significant progress in the application of stable isotopes, although they were often seen as a junior partner to radioisotopes. nih.gov However, since the 1990s, the use of stable isotopes has steadily increased, driven by continuous improvements in mass spectrometry and chromatography. nih.gov The development of techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has allowed for the precise quantification of isotopic abundance in complex biological samples. nih.gov More recent advancements include the use of deuterium oxide (D₂O) to measure the synthesis rates of a wide range of biomolecules, a technique that is experiencing a renaissance. physoc.org The evolution of these methodologies has expanded the scope of metabolic research, enabling comprehensive "omics-type" analyses that were previously unimaginable. nih.gov
Heptanoic-5,5,6,6,7,7,7-d7 acid: A Specific Deuterated Tracer
Heptanoic-5,5,6,6,7,7,7-d7 acid is a deuterated form of heptanoic acid, a seven-carbon saturated fatty acid. pubcompare.aisolubilityofthings.com In this specific isotopologue, seven hydrogen atoms at the 5, 6, and 7 positions of the heptanoic acid molecule have been replaced by deuterium atoms. lgcstandards.com This specific labeling makes it a valuable tool for research purposes. cymitquimica.com While retaining the fundamental biochemical reactivity of heptanoic acid, the incorporation of deuterium alters its physical and spectral properties, which is ideal for tracer studies. vulcanchem.com
| Property | Value |
| Chemical Formula | C₇H₇D₇O₂ cymitquimica.com |
| CAS Number | 1219802-86-4 lgcstandards.com |
| Unlabeled CAS Number | 111-14-8 lgcstandards.com |
| Synonyms | 5,5,6,6,7,7,7-heptadeuterioheptanoic acid lgcstandards.com |
| Isotope Type | Deuterium lgcstandards.com |
Heptanoic acid itself is a naturally occurring medium-chain fatty acid found in some animal fats and plant oils. solubilityofthings.com It is utilized in various research and industrial applications, including the synthesis of esters for flavors and fragrances. pubcompare.aisolubilityofthings.com The deuterated version, Heptanoic-5,5,6,6,7,7,7-d7 acid, is specifically designed for use in research settings to trace the metabolism and interactions of heptanoic acid within biological systems. cymitquimica.comsapphirebioscience.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
137.23 g/mol |
IUPAC Name |
2,2,3,3,4,4,5-heptadeuterioheptanoic acid |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i3D,4D2,5D2,6D2 |
InChI Key |
MNWFXJYAOYHMED-HGNRKPTDSA-N |
Isomeric SMILES |
[2H]C(CC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
CCCCCCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Characterization of Heptanoic 5,5,6,6,7,7,7 D7 Acid
Strategies for Regioselective Deuterium (B1214612) Incorporation into Fatty Acid Aliphatic Chains
The targeted introduction of deuterium into specific positions within a molecule, known as regioselective deuteration, is a key challenge in synthetic organic chemistry. For fatty acids, several methodologies have been developed to achieve this with high precision.
One of the primary strategies involves metal-catalyzed hydrogen-deuterium (H-D) exchange . Catalysts based on metals like palladium, platinum, iridium, or ruthenium can activate C-H bonds, facilitating their exchange with deuterium from a deuterium source, most commonly deuterium oxide (D₂O). acs.org The selectivity of the exchange can be influenced by directing groups within the substrate molecule. For carboxylic acids, the carboxyl group itself can direct the catalyst to specific positions, such as the α- or β-positions. orgsyn.org However, for terminal deuteration as in Heptanoic-5,5,6,6,7,7,7-d7 acid, this approach often requires a substrate with a functional group near the terminal end or the use of precursors that are deuterated before being converted into the final fatty acid.
Another powerful strategy is synthesis from deuterated building blocks . This bottom-up approach offers precise control over the location of the deuterium atoms. It involves preparing a small, isotopically labeled molecule and then extending its carbon chain to form the desired fatty acid. For terminal deuteration, a precursor such as a terminally deuterated haloalkane or alcohol can be synthesized and then used in chain-extension reactions like the malonic ester synthesis or through coupling with organometallic reagents.
Late-stage C-H deuteration has also emerged as a valuable technique. These methods aim to introduce deuterium into a complex molecule at a late step in the synthesis, which can be more efficient than carrying a deuterated fragment through a multi-step sequence. orgsyn.org For aliphatic chains, this often relies on transition-metal catalysts that can selectively activate specific C(sp³)–H bonds. orgsyn.org
Chemical Synthesis Routes for Heptanoic-5,5,6,6,7,7,7-d7 Acid
While specific proprietary synthesis methods may vary, a plausible and common chemical route for preparing Heptanoic-5,5,6,6,7,7,7-d7 acid involves a building-block approach that ensures the precise placement of the seven deuterium atoms. One such synthetic strategy is outlined below:
Preparation of a Terminally Deuterated Precursor: The synthesis could begin with a four-carbon starting material, such as butyric acid or a derivative. The carboxylic acid functional group is reduced using a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄). This reaction replaces the hydrogens on the terminal carbon with deuterium, yielding 1,1-dideuteriobutan-1-ol. Further reactions can be employed to introduce deuterium at the adjacent positions, or a precursor that already contains the desired deuteration pattern can be sourced. A more direct precursor would be a terminally deuterated propyl halide, such as 1-bromo-3,3,4,4,4-d5-butane, if available, or synthesized via deuteration of a suitable precursor. A key intermediate is propan-1,1,2,2,3,3,3-d7-ol, which can be oxidized to the corresponding aldehyde or converted to a halide.
Chain Elongation via Malonic Ester Synthesis: A classic and reliable method for extending a carbon chain by two atoms is the malonic ester synthesis. The terminally deuterated alkyl halide (e.g., 1-bromo-2,2,3,3,4,4,4-d7-butane) is reacted with the sodium salt of diethyl malonate. This nucleophilic substitution reaction forms a new carbon-carbon bond.
Hydrolysis and Decarboxylation: The resulting diethyl ester is then subjected to acidic hydrolysis. This step converts the two ester groups into carboxylic acids. Upon heating, the intermediate dicarboxylic acid readily undergoes decarboxylation (loss of CO₂), yielding the final product, Heptanoic-5,5,6,6,7,7,7-d7 acid.
An alternative route involves the oxidation of a corresponding deuterated C7 aldehyde, heptanal-5,5,6,6,7,7,7-d7. This aldehyde could be synthesized by coupling a C4 deuterated fragment with a C3 fragment. The oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate or Jones reagent. nih.gov
Spectroscopic and Mass Spectrometric Techniques for Isotopic Purity and Positional Verification
Confirming the successful synthesis of Heptanoic-5,5,6,6,7,7,7-d7 acid requires rigorous analytical characterization. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential to verify not only the degree of deuterium incorporation but also its precise location within the molecule. nih.gov
High-resolution mass spectrometry (HRMS), particularly when coupled with a soft ionization technique like electrospray ionization (ESI), is a primary tool for determining isotopic purity. nih.gov ESI-HRMS allows for the accurate mass measurement of the molecular ion, typically the deprotonated molecule [M-H]⁻ in negative ion mode for a carboxylic acid.
The isotopic enrichment is calculated by analyzing the distribution of isotopologues. nih.gov For Heptanoic-5,5,6,6,7,7,7-d7 acid, the mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms. The most abundant ion should correspond to the desired d7 species. By comparing the relative intensities of the ions for the d0 through d7 species, the percentage of deuterium enrichment can be precisely calculated. HRMS can distinguish between these isotopologues, providing confidence in the isotopic purity of the synthesized compound. nih.gov
Table 1: Theoretical Mass Data for Isotopologues of Heptanoic Acid
| Isotopologue | Molecular Formula | Exact Mass (Da) [M-H]⁻ |
|---|---|---|
| Unlabeled (d0) | C₇H₁₃O₂⁻ | 129.0921 |
| d1 | C₇H₁₂DO₂⁻ | 130.0984 |
| d2 | C₇H₁₁D₂O₂⁻ | 131.1047 |
| d3 | C₇H₁₀D₃O₂⁻ | 132.1109 |
| d4 | C₇H₉D₄O₂⁻ | 133.1172 |
| d5 | C₇H₈D₅O₂⁻ | 134.1235 |
| d6 | C₇H₇D₆O₂⁻ | 135.1298 |
While mass spectrometry confirms if the deuterium is present, Nuclear Magnetic Resonance (NMR) spectroscopy confirms where it is located. nih.gov A combination of ¹H (proton) and ²H (deuterium) NMR is used for this purpose.
In the ¹H NMR spectrum of Heptanoic-5,5,6,6,7,7,7-d7 acid, the signals corresponding to the protons on carbons 5, 6, and 7 would be absent or significantly diminished. The remaining signals for the protons at positions 2, 3, and 4 would be present with their characteristic chemical shifts and coupling patterns. Integration of the remaining proton signals against an internal standard can also provide a quantitative measure of the deuteration extent. bohrium.com
Conversely, the ²H NMR spectrum would show signals in the regions corresponding to the chemical shifts of the deuterons at positions 5, 6, and 7. Since ²H NMR is less sensitive and provides broader signals than ¹H NMR, it is primarily used to confirm the presence of deuterium at the expected aliphatic positions. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can correlate ¹H or ¹³C signals with ²H signals, providing unambiguous proof of the deuteration positions. nih.gov
Table 2: Expected ¹H NMR Chemical Shifts for Heptanoic Acid
| Position | Group | Typical Chemical Shift (ppm) | Expected Signal in d7-Acid |
|---|---|---|---|
| 2 | -CH₂- | ~2.35 (triplet) | Present |
| 3 | -CH₂- | ~1.63 (quintet) | Present |
| 4 | -CH₂- | ~1.32 (multiplet) | Present |
| 5 | -CH₂- | ~1.32 (multiplet) | Absent/Reduced |
| 6 | -CH₂- | ~1.32 (multiplet) | Absent/Reduced |
A crucial aspect of using deuterated standards is ensuring their isotopic stability. Hydrogen-deuterium (H-D) exchange is a reaction where a deuterium atom is replaced by a protium (¹H) atom from the surrounding environment, or vice versa.
For Heptanoic-5,5,6,6,7,7,7-d7 acid, the deuterium atoms are bonded to carbon atoms (C-D bonds). These bonds are generally very stable and not considered "labile" or "exchangeable" under normal physiological or analytical conditions (e.g., neutral pH, moderate temperature). The protons that are readily exchangeable are those attached to heteroatoms, such as the acidic proton on the carboxylic acid group (-COOH). This proton will rapidly exchange with protons in any protic solvent like water or methanol (B129727).
However, the stability of the C-D bonds must still be considered, especially under harsh conditions. Extreme pH (either strongly acidic or basic) or the presence of certain metal catalysts could potentially facilitate the back-exchange of deuterium for protium. Therefore, stability studies are often performed where the deuterated compound is incubated in a protium-containing solvent (e.g., H₂O) under various conditions (e.g., different pH values, temperatures) for extended periods. The sample is then re-analyzed by mass spectrometry to confirm that the isotopic enrichment has not decreased, ensuring its reliability as an internal standard. nih.gov
Sophisticated Analytical Applications of Heptanoic 5,5,6,6,7,7,7 D7 Acid
Development and Validation of Quantitative Mass Spectrometry-Based Assays Utilizing Heptanoic-5,5,6,6,7,7,7-d7 Acid as an Internal Standard
The cornerstone of reliable quantitative analysis in metabolomics and lipidomics is the use of stable isotope-labeled internal standards. nih.govckisotopes.com Heptanoic-5,5,6,6,7,7,7-d7 acid is ideally suited for this role in assays targeting short- and medium-chain fatty acids. The principle of this approach, known as stable isotope dilution analysis, involves adding a known quantity of the deuterated standard to a sample at the earliest stage of preparation. nih.gov Because the deuterated standard is chemically identical to the endogenous analyte (heptanoic acid), it experiences the same effects of extraction inefficiency, derivatization yield, and ionization suppression or enhancement in the mass spectrometer. nih.gov By measuring the ratio of the signal from the endogenous analyte to that of the deuterated internal standard, a highly accurate and precise quantification can be achieved, effectively normalizing for variations that occur during the analytical workflow.
The validation of such methods typically follows guidelines from regulatory bodies and involves assessing parameters such as linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and recovery. mdpi.comnih.govbrieflands.com For instance, a method would be validated by spiking known concentrations of unlabeled heptanoic acid into a representative biological matrix (e.g., plasma) containing a fixed amount of Heptanoic-5,5,6,6,7,7,7-d7 acid. The resulting calibration curve, plotting the peak area ratio against concentration, should demonstrate excellent linearity (R² > 0.99). mdpi.comnih.gov Accuracy and precision are assessed through replicate analyses of quality control samples at multiple concentration levels. brieflands.com
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Deuterated Fatty Acid Quantification
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. However, free fatty acids, including heptanoic acid, are polar and have low volatility, making direct GC analysis challenging and resulting in poor peak shape and late elution times. colostate.edurestek.com Therefore, a critical step in GC-MS analysis is chemical derivatization to convert the carboxylic acid group into a more volatile, non-polar ester. restek.comjfda-online.com
Common derivatization strategies for GC-MS analysis of fatty acids include:
Esterification to form Fatty Acid Methyl Esters (FAMEs) : This is a widely used method, often employing reagents like boron trifluoride (BF₃) in methanol (B129727) or anhydrous HCl in methanol. jfda-online.com The reaction is typically carried out by heating the sample with the reagent.
Silylation : Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (B98337) (TMS) esters. restek.com This is a versatile method that also derivatizes other active hydrogen-containing groups like hydroxyls. sigmaaldrich.com
Esterification with Chloroethyl Chloroformate : This reagent reacts with plasma short-chain fatty acids in an aqueous/acetonitrile solution to form 2-chloroethyl derivatives suitable for GC analysis. researchgate.net
Once derivatized, the sample is injected into the GC-MS system. A polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., SH-WAX) or biscyanopropyl stationary phase, is typically used to achieve separation of different fatty acid esters. shimadzu.com The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. In this mode, the instrument is set to detect only the specific mass-to-charge (m/z) ratios corresponding to the derivatized analyte and its deuterated internal standard (Heptanoic-5,5,6,6,7,7,7-d7 acid derivative).
Table 1: Example GC-MS Parameters for Heptanoic Acid Analysis
| Parameter | Value/Condition |
| Derivatization Reagent | 14% Boron Trifluoride in Methanol |
| GC Column | SH-WAX (60 m x 0.25 mm I.D., 0.5 µm film) |
| Injection Mode | Split (e.g., 5:1 ratio) |
| Injector Temperature | 240 °C |
| Carrier Gas | Helium (Constant linear velocity, e.g., 34 cm/s) |
| Oven Program | 80 °C (2 min hold), ramp at 40 °C/min to 200 °C, ramp at 25 °C/min to 240 °C (2 min hold) |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Analyte Ion (FAME) | m/z specific to Heptanoic acid methyl ester |
| Internal Standard Ion (FAME-d7) | m/z specific to Heptanoic-d7 acid methyl ester |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols for Isotopic Lipid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred platform for the analysis of short- and medium-chain fatty acids due to its high sensitivity, specificity, and throughput. nih.gov While direct analysis is possible, derivatization is often employed to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency. protocols.io
A widely adopted derivatization strategy for LC-MS involves coupling the fatty acid's carboxyl group to a tag that imparts a permanent positive or negative charge and improves chromatographic behavior. One common method uses 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst such as pyridine. protocols.iosigmaaldrich.com This reaction creates a stable derivative that is readily analyzed by LC-MS in negative ion mode.
The analytical workflow involves adding the Heptanoic-5,5,6,6,7,7,7-d7 acid internal standard to the biological sample (e.g., serum or plasma), followed by protein precipitation with a solvent like acetonitrile. ecu.edu.au After centrifugation, the supernatant is collected, dried, and subjected to the derivatization reaction. The derivatized sample is then injected onto an LC column, typically a reverse-phase C18 column. nih.gov A gradient elution using mobile phases such as water and acetonitrile/methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to control pH and improve peak shape, is used to separate the analytes. lcms.czwaters.com
Detection is performed using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective technique monitors a specific precursor-to-product ion transition for the analyte and a corresponding transition for the deuterated internal standard. For example, the precursor ion would be the deprotonated derivatized heptanoic acid [M-H]⁻, and the product ion would be a characteristic fragment generated by collision-induced dissociation. The use of Heptanoic-5,5,6,6,7,7,7-d7 acid ensures that the internal standard has a distinct precursor ion mass, preventing isobaric interference while maintaining nearly identical chromatographic and ionization properties.
Table 2: Representative LC-MS/MS Protocol for Heptanoic Acid
| Step | Description |
| 1. Sample Preparation | Spike 50 µL serum with Heptanoic-d7 acid internal standard. Precipitate proteins with 200 µL cold acetonitrile. |
| 2. Derivatization | Evaporate supernatant. Add 50mM 3-NPH and 50mM EDC with 7% pyridine. Heat at 40-60°C for 30-60 min. |
| 3. LC Separation | Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.9 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: Linear gradient from low to high %B. |
| 4. MS/MS Detection | Ionization Mode: Negative Electrospray Ionization (ESI-). Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM Transition (Analyte): [M-H]⁻ of derivatized Heptanoic Acid → Fragment ion. MRM Transition (IS): [M-H]⁻ of derivatized Heptanoic-d7 Acid → Fragment ion. |
Isotope Ratio Mass Spectrometry (IRMS) for Precise Deuterium (B1214612) Abundance Measurements
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of isotopes (e.g., ²H/¹H or ¹³C/¹²C) with extremely high precision. In metabolic research, IRMS is used to trace the fate of stable isotope-labeled compounds in vivo. researchgate.net When Heptanoic-5,5,6,6,7,7,7-d7 acid is administered as a metabolic tracer, its deuterium atoms can be incorporated into other molecules through various biochemical pathways. nih.gov
The analytical process for IRMS typically involves isolating the compound of interest from a biological sample, followed by complete combustion of the compound into simple gases (e.g., H₂ and CO₂). These gases are then introduced into the IRMS instrument. For deuterium analysis, hydrogen gas is ionized, and the resulting ion beams corresponding to different isotopic masses (e.g., H₂⁺ and HD⁺) are separated by a magnetic field and measured by highly sensitive detectors. The ratio of these ion beam intensities provides a precise measurement of the deuterium enrichment in the original sample.
By measuring the deuterium abundance in various metabolites over time after administration of Heptanoic-5,5,6,6,7,7,7-d7 acid, researchers can quantify the rates of metabolic pathways, a practice known as metabolic flux analysis. nih.gov This provides deep insights into the dynamics of cellular metabolism that cannot be obtained from simple concentration measurements alone.
Chromatographic Separation Techniques for Deuterated Fatty Acid Species
Effective chromatographic separation is essential for accurate quantification, as it isolates the analyte of interest from potentially interfering compounds in the matrix. The choice of technique depends largely on whether GC-MS or LC-MS is used.
In GC, the separation of fatty acid derivatives is primarily based on their volatility and interaction with the stationary phase. Highly polar capillary columns are preferred for separating complex mixtures of fatty acids, as they can resolve isomers (e.g., branched vs. straight-chain) and fatty acids with different degrees of unsaturation. shimadzu.com While Heptanoic-5,5,6,6,7,7,7-d7 acid and its non-deuterated form are chemically similar, a slight difference in retention time, known as a chromatographic isotope effect, can sometimes be observed, with the deuterated compound often eluting slightly earlier. However, for quantification, co-elution is generally assumed and does not pose a problem as the two compounds are distinguished by their mass.
In LC, particularly reverse-phase LC, the separation of underivatized short- and medium-chain fatty acids can be challenging due to their high polarity and poor retention. mdpi.com Mixed-mode chromatography, which combines reverse-phase and ion-exchange properties, can offer improved retention and separation. lcms.czwaters.com The pH of the mobile phase is a critical parameter, as it determines the ionization state of the carboxylic acid group and thus its interaction with the stationary phase. waters.com For derivatized fatty acids, separation is governed by the properties of the derivative. For example, 3-NPH derivatives are much more hydrophobic than the free acids and are well-retained and separated on standard C18 columns.
Advanced Sample Preparation and Derivatization Strategies for Deuterated Fatty Acid Analysis from Biological Matrices
The complexity of biological matrices such as plasma, serum, or tissue necessitates robust sample preparation to remove interferences (e.g., proteins, phospholipids) and isolate the fatty acids of interest. jfda-online.com The addition of Heptanoic-5,5,6,6,7,7,7-d7 acid at the beginning of this process is crucial for correcting any analyte loss.
A typical workflow for plasma or serum begins with protein precipitation, commonly achieved by adding a water-miscible organic solvent like acetonitrile. ecu.edu.au This step effectively denatures and removes the majority of proteins. Following centrifugation, the fatty acids in the supernatant can be further purified and concentrated using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) : After acidifying the sample to ensure the fatty acids are in their protonated, less polar form, they are extracted into a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether. mdpi.comnih.gov This separates the relatively nonpolar fatty acids from highly polar matrix components.
Solid-Phase Extraction (SPE) : SPE provides a more controlled and often cleaner extraction. Various sorbents can be used depending on the specific application to selectively retain and elute the fatty acids.
Following extraction, the choice of derivatization is dictated by the analytical platform (GC-MS or LC-MS) as detailed in sections 3.1.1 and 3.1.2. The optimization of derivatization conditions, including reaction time, temperature, and reagent concentration, is critical to ensure the reaction proceeds to completion for consistent and accurate quantification. sigmaaldrich.com
Table 3: Comparison of Derivatization Strategies for Heptanoic Acid Analysis
| Strategy | Platform | Reagent(s) | Advantages | Considerations |
| Methyl Esterification | GC-MS | BF₃/Methanol | Well-established, good for total fatty acid profiles. | Reagents can be harsh; not suitable for free fatty acid analysis alone. |
| Silylation | GC-MS | BSTFA + TMCS | Versatile, reacts with multiple functional groups. | Derivatives can be sensitive to moisture. |
| Hydrazide Coupling | LC-MS/MS | 3-NPH + EDC | High sensitivity in negative ESI mode, improves chromatographic retention. | Requires specific coupling agents and optimized reaction conditions. |
Integration of Heptanoic-5,5,6,6,7,7,7-d7 Acid with Emerging Analytical Modalities
Beyond its role as a conventional internal standard, Heptanoic-5,5,6,6,7,7,7-d7 acid is a powerful tracer for metabolic flux analysis (MFA), a systems-level approach to studying metabolism. medchemexpress.comcreative-proteomics.com In MFA, stable isotope-labeled substrates are introduced into a biological system, and the pattern of isotope incorporation into downstream metabolites is measured. nih.gov This data is then used in computational models to calculate the rates (fluxes) of reactions throughout the metabolic network.
When used as a tracer, Heptanoic-5,5,6,6,7,7,7-d7 acid can be used to investigate medium-chain fatty acid oxidation and its contribution to the tricarboxylic acid (TCA) cycle. nih.gov The analysis of the isotopic enrichment in metabolites is increasingly performed using advanced high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap or time-of-flight (TOF) analyzers. protocols.io HRMS provides the ability to resolve and accurately measure the masses of different isotopologues (molecules that differ only in their isotopic composition), which is essential for detailed flux analysis.
Furthermore, high-field Nuclear Magnetic Resonance (NMR) spectroscopy is an emerging modality for characterizing deuterated compounds. nih.gov While MS is excellent for determining the degree of labeling (i.e., how many deuterium atoms are in a molecule), NMR can provide quantitative information about the specific position of the labels within the molecule. nih.gov This level of detail can be crucial for elucidating complex metabolic transformations and understanding enzyme mechanisms. The integration of Heptanoic-5,5,6,6,7,7,7-d7 acid with these powerful analytical technologies enables a deeper and more dynamic understanding of fatty acid metabolism in health and disease.
Deuterium Raman Imaging for Lipid Analysis
Deuterium Raman imaging is a powerful, non-invasive technique used to visualize the metabolic activity and distribution of lipids within living cells and tissues. This method leverages the unique vibrational properties of the carbon-deuterium (C-D) bond. Heptanoic-5,5,6,6,7,7,7-d7 acid, as a deuterated medium-chain fatty acid, is a suitable probe for these studies.
The fundamental principle of this technique lies in the fact that the C-D bond possesses a vibrational frequency that falls within the "cellular silent region" of the Raman spectrum (approximately 2100-2300 cm⁻¹). cardiff.ac.ukacs.orgnih.gov This region is largely devoid of signals from endogenous biomolecules, thus providing a clear and specific window to detect and image the deuterated compound without interference from cellular background noise. acs.orgnih.gov
Detailed Research Findings:
When cells are supplied with Heptanoic-5,5,6,6,7,7,7-d7 acid, they can incorporate it into their metabolic pathways, leading to the synthesis of deuterated lipids. These newly synthesized lipids can then be visualized using techniques like Stimulated Raman Scattering (SRS) microscopy. acs.orgnih.gov This allows researchers to:
Trace Lipid Metabolism: By tracking the appearance and localization of the C-D signal over time, scientists can monitor the uptake, transport, and incorporation of the fatty acid into more complex lipids and cellular structures. acs.orgnih.gov
Visualize Lipid Storage: The accumulation of deuterated lipids within specific organelles, most notably lipid droplets, can be imaged with high spatial resolution. acs.orgnih.gov This provides insights into the dynamics of lipid storage and mobilization under various physiological or pathological conditions.
Study Lipid Distribution: Researchers can map the distribution of newly synthesized lipids throughout the cell, identifying their presence in membranes, the endoplasmic reticulum, and other cellular compartments. nih.gov
While direct research specifically utilizing Heptanoic-5,5,6,6,7,7,7-d7 acid in Raman imaging is not extensively documented in publicly available literature, the principles established with other deuterated fatty acids, such as deuterated palmitic and oleic acids, are directly applicable. acs.orgspiedigitallibrary.org Given its nature as a medium-chain fatty acid, Heptanoic-5,5,6,6,7,7,7-d7 acid would be a valuable probe for studying the specific metabolic pathways and functional roles of this class of fatty acids.
Table 1: Principles of Deuterium Raman Imaging with Heptanoic-5,5,6,6,7,7,7-d7 Acid
| Feature | Description |
|---|---|
| Probe Molecule | Heptanoic-5,5,6,6,7,7,7-d7 acid |
| Key Property | Carbon-Deuterium (C-D) bonds |
| Vibrational Frequency | ~2100-2300 cm⁻¹ (in the "cellular silent region") |
| Imaging Technique | Stimulated Raman Scattering (SRS) Microscopy or Coherent Anti-Stokes Raman Scattering (CARS) Microscopy cardiff.ac.uk |
| Primary Application | Visualizing lipid metabolism and distribution in living cells acs.orgnih.gov |
| Information Gained | Fatty acid uptake, lipid synthesis, storage in lipid droplets, and subcellular distribution acs.orgnih.govnih.gov |
Hydrogen/Deuterium Exchange Mass Spectrometry for Structural and Dynamic Studies
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions. nih.govnih.govyoutube.com The method relies on the exchange of labile hydrogen atoms on the protein backbone with deuterium atoms from a deuterated solvent. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, thus providing a window into the protein's structure and dynamics. youtube.comhubspot.net
While Heptanoic-5,5,6,6,7,7,7-d7 acid is not the primary source of deuterium in a typical HDX-MS experiment (that role is fulfilled by the deuterated buffer), it can be a crucial component in studying protein-ligand interactions. The binding of a ligand, such as a fatty acid, to a protein can induce conformational changes. These changes can alter the local or even distant solvent accessibility of the protein's backbone amides, leading to changes in the rate of deuterium uptake from the solvent. nih.govresearchgate.net
Detailed Research Findings:
In the context of HDX-MS, Heptanoic-5,5,6,6,7,7,7-d7 acid would be used as a specific ligand to probe the structure and dynamics of fatty acid-binding proteins or enzymes that metabolize fatty acids. The general workflow would involve:
Two Parallel Experiments: One experiment is conducted with the protein alone, and a second is conducted with the protein pre-incubated with Heptanoic-5,5,6,6,7,7,7-d7 acid.
Deuterium Labeling: Both samples are diluted into a deuterated buffer (e.g., D₂O) for specific periods, initiating the hydrogen-deuterium exchange on the protein's backbone.
Quenching and Digestion: The exchange reaction is stopped (quenched) by lowering the pH and temperature. The protein is then digested into smaller peptides.
Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry to determine the amount of deuterium incorporated into each peptide.
By comparing the deuterium uptake maps of the protein in its free versus its ligand-bound state, researchers can identify regions of the protein that are protected from or become more exposed to the solvent upon binding of Heptanoic-5,5,6,6,7,7,7-d7 acid. This information can reveal:
Binding Site Identification: Peptides at the binding interface are often protected from exchange due to direct contact with the ligand, resulting in lower deuterium uptake. nih.gov
Allosteric Effects: Conformational changes in regions distant from the direct binding site can be detected as changes in deuterium exchange, providing insights into the allosteric regulation of the protein. nih.gov
Protein Dynamics: The binding of a ligand can stabilize or destabilize certain regions of a protein, which is reflected in altered exchange rates.
The use of the deuterated form of the fatty acid in this context is primarily to ensure that any observed mass shifts in the protein peptides are due to deuterium uptake from the solvent and not from any potential chemical modifications or adducts from the ligand itself, although the primary readout remains the protein's deuterium uptake.
Table 2: Application of Heptanoic-5,5,6,6,7,7,7-d7 Acid in HDX-MS Studies
| Step | Description | Purpose |
|---|---|---|
| 1. System Preparation | A protein of interest is studied in two states: alone and in complex with Heptanoic-5,5,6,6,7,7,7-d7 acid. | To compare the protein's conformation in its free and ligand-bound forms. |
| 2. D₂O Labeling | Both protein samples are exposed to a deuterated buffer for varying time points. | To initiate the exchange of labile protein hydrogens with deuterium from the solvent. |
| 3. Quench & Digest | The exchange reaction is stopped, and the protein is proteolytically digested into peptides. | To "lock in" the deuterium label and generate smaller fragments for analysis. |
| 4. LC-MS Analysis | Peptides are separated and their mass is measured to determine the level of deuterium uptake. | To quantify the amount of deuterium incorporated into different regions of the protein. |
| 5. Data Comparison | The deuterium uptake of the free protein is compared to that of the protein-ligand complex. | To identify regions of the protein where the conformation and dynamics are altered by ligand binding. |
Elucidation of Fatty Acid Metabolic Pathways Via Heptanoic 5,5,6,6,7,7,7 D7 Acid Tracing
In-depth Investigation of De Novo Lipogenesis and Fatty Acid Elongation Mechanisms
De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. nih.govwikipedia.org This pathway, along with the elongation of existing fatty acids, is crucial for energy storage and the formation of cellular structures. wikipedia.orgnih.gov Isotope tracers are instrumental in quantifying the rates of these synthetic pathways. nih.govnih.gov
When Heptanoic-5,5,6,6,7,7,7-d7 acid is metabolized, the deuterium (B1214612) atoms can be tracked as they are incorporated into other molecules. The catabolism of this tracer releases deuterium into the body's water pool. nih.govmetsol.com This enriched body water then acts as a source of deuterium for various biosynthetic processes, including de novo fatty acid synthesis. nih.govnih.gov The enzyme fatty acid synthase (FASn) incorporates hydrogen atoms—and thus deuterium from the enriched water pool—into the growing acyl chain. nih.govsemanticscholar.org
By measuring the deuterium enrichment in endogenous fatty acids, such as palmitate and stearate, researchers can quantify the contribution of DNL to the total fatty acid pool. nih.govresearchgate.net The rate of deuterium incorporation provides a dynamic measure of synthetic activity. High-resolution mass spectrometry techniques are capable of resolving deuterium (²H) and naturally abundant carbon-13 (¹³C) mass isotopomers, allowing for highly sensitive detection of newly synthesized fatty acids even with low tracer doses. nih.govresearchgate.net
| Fatty Acid | Baseline Enrichment (%) | Enrichment at 4 hours (%) | Enrichment at 8 hours (%) | Primary Incorporation Pathway |
|---|---|---|---|---|
| Palmitate (C16:0) | 0.015 | 0.150 | 0.285 | De Novo Lipogenesis |
| Stearate (C18:0) | 0.015 | 0.135 | 0.260 | De Novo Lipogenesis & Elongation |
| Oleate (C18:1) | 0.015 | 0.140 | 0.270 | De Novo Lipogenesis & Desaturation |
The synthesis of fatty acids requires a supply of two-carbon units in the form of acetyl-CoA. nih.govresearchgate.net These units can be derived from various sources, including glucose, amino acids, and the oxidation of other fatty acids. nih.govresearchgate.net The beta-oxidation of Heptanoic-5,5,6,6,7,7,7-d7 acid produces unlabeled acetyl-CoA and a labeled three-carbon unit, propionyl-CoA. The unlabeled acetyl-CoA generated from the tracer can enter the cytosolic pool and contribute to the synthesis of new, longer-chain fatty acids. wikipedia.org
While the deuterium atoms in this specific tracer are located at the end of the molecule and are primarily lost within the propionyl-CoA moiety, the flux of the carbon backbone from heptanoate into the lipogenic acetyl-CoA pool can be assessed. By combining this tracer with other labeled substrates (e.g., ¹³C-glucose), it is possible to determine the relative contribution of different carbon sources to the synthesis of fatty acids. nih.gov This helps to create a comprehensive map of carbon flux through central metabolic pathways. nih.gov
Detailed Analysis of Fatty Acid Beta-Oxidation Pathways
Fatty acid beta-oxidation is the catabolic process that breaks down fatty acids in the mitochondria to generate acetyl-CoA, NADH, and FADH₂, which are subsequently used for ATP production. aocs.orgabcam.comwikipedia.org The use of deuterated fatty acids provides a direct method for measuring the rate of fatty acid oxidation. metsol.commetsol.com
The beta-oxidation of Heptanoic-5,5,6,6,7,7,7-d7 acid involves a sequence of four enzymatic reactions that are repeated, cleaving two-carbon units as acetyl-CoA in each cycle. abcam.commicrobenotes.com During these reactions, specifically the dehydrogenation steps catalyzed by acyl-CoA dehydrogenases, hydrogen atoms are removed from the fatty acid chain and transferred to cofactors like FAD and NAD+. abcam.com
When a deuterated fatty acid is oxidized, the deuterium labels are removed and ultimately transferred to the body's water pool via the electron transport chain. metsol.com The rate of enrichment of deuterium in body water (sampled from plasma, urine, or saliva) can be measured over time. nih.govmetsol.com This provides a cumulative record of the tracer's oxidation, allowing for the calculation of its fractional oxidation rate. nih.gov This method is advantageous as it minimizes issues of isotopic exchange that can occur with ¹³C tracers in the TCA cycle. metsol.com
The catabolism of an odd-chain fatty acid like heptanoic acid (C7) is distinct from that of even-chain fatty acids. Its beta-oxidation yields two molecules of acetyl-CoA and one molecule of propionyl-CoA. nih.gov The specific labeling of Heptanoic-5,5,6,6,7,7,7-d7 acid on the terminal three carbons means that the resulting propionyl-CoA is heavily labeled with deuterium.
This allows for the direct tracing of propionyl-CoA metabolism. Propionyl-CoA is a key intermediary metabolite that can be converted to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. nih.gov By tracking the appearance of deuterated downstream metabolites, researchers can study the dynamics of this anaplerotic pathway, which is crucial for replenishing TCA cycle intermediates. This is particularly relevant in studying metabolic disorders where the oxidation of certain fatty acids is impaired. nih.gov
| Input Tracer | Primary Catabolic Products | Deuterium Label Location | Metabolic Fate |
|---|---|---|---|
| Heptanoic-5,5,6,6,7,7,7-d7 Acid | Acetyl-CoA (2 molecules) | Unlabeled | TCA Cycle, Lipogenesis |
| Propionyl-CoA-d7 (1 molecule) | Labeled | Conversion to Succinyl-CoA (anaplerosis) | |
| Deuterated Water (HDO) | Labeled | Enrichment of total body water pool |
Quantification of Lipid Turnover Rates and Pool Dynamics using Deuterium Enrichment
The use of stable, non-radioactive isotopes as metabolic tracers has become a cornerstone in the study of lipid metabolism, allowing for the dynamic measurement of lipid synthesis, breakdown, and transport between different tissues in vivo. Deuterium (²H), a stable isotope of hydrogen, is a particularly effective tool for these investigations. By introducing a molecule enriched with deuterium, such as Heptanoic-5,5,6,6,7,7,7-d7 acid, into a biological system, researchers can trace the metabolic fate of the deuterium atoms as they are incorporated into newly synthesized lipids.
The principle behind this technique is the measurement of de novo lipogenesis (DNL), the process of synthesizing new fatty acids from non-lipid precursors. When Heptanoic-5,5,6,6,7,7,7-d7 acid is metabolized, it is broken down into smaller units, including deuterated acetyl-CoA. This labeled acetyl-CoA then enters the cytosolic fatty acid synthesis pathway, where it serves as a building block for the creation of new, longer-chain fatty acids, most notably palmitate. These newly synthesized, deuterium-labeled fatty acids are subsequently esterified into more complex lipids, such as triglycerides and phospholipids.
The quantification of this process relies on sophisticated analytical techniques, primarily mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). gist.ac.krnih.gov These methods are highly sensitive and can differentiate between pre-existing (unlabeled) lipids and newly synthesized lipids that contain deuterium atoms based on their slight difference in mass. High-resolution mass spectrometry can even resolve the mass difference between a lipid molecule containing deuterium and one containing the naturally abundant heavy isotope of carbon, ¹³C. researchgate.net
By measuring the rate of deuterium incorporation into specific lipid pools over time, researchers can calculate the fractional synthesis rate (FSR), which represents the proportion of a given lipid pool that is newly synthesized within a specific timeframe. This provides a direct measure of lipid turnover—the dynamic process of synthesis and degradation that maintains metabolic homeostasis. nih.gov Dysregulation of lipid turnover is implicated in numerous clinical conditions, including fatty liver disease, obesity, and dyslipidemia. nih.gov
Research using deuterium labeling, primarily with deuterated water (D₂O), has yielded significant insights into lipid dynamics. nih.gov These studies have shown that the rate of lipid turnover varies considerably between different organs. For instance, the highest levels of deuterium incorporation are typically observed in the liver, plasma, and lung, indicating rapid lipid synthesis and turnover. nih.gov In contrast, tissues like the brain and heart exhibit much lower levels of deuteration, reflecting slower lipid turnover rates. nih.gov Furthermore, deuterium is preferentially incorporated into saturated fatty acids like palmitic and stearic acid residues within complex lipids, rather than into polyunsaturated fatty acids or other parts of the lipid molecule like the choline headgroup. nih.gov
The data generated from these tracer studies allow for the modeling of lipid pool dynamics, revealing the flux of lipids between different tissues and lipoprotein fractions. By tracking the appearance of the deuterium label in various lipid classes in plasma and tissues, scientists can understand how dietary fats are processed and how lipids are transported and stored throughout the body.
Table 1: Illustrative Example of Deuterium Enrichment in Murine Lipid Pools Following Tracer Administration
The following table provides hypothetical data illustrating the time-dependent incorporation of deuterium into various lipid pools in different tissues of a mouse model after the administration of a deuterated fatty acid tracer. The enrichment is expressed as the percentage of the lipid pool that has incorporated the deuterium label.
| Timepoint (Hours) | Liver Triglycerides (%) | Plasma Triglycerides (VLDL) (%) | Adipose Tissue Triglycerides (%) | Brain Phospholipids (%) |
| 1 | 5.2 | 2.1 | 0.1 | <0.1 |
| 4 | 18.5 | 12.3 | 1.5 | 0.2 |
| 8 | 25.1 | 20.8 | 4.6 | 0.5 |
| 12 | 22.4 | 18.9 | 7.8 | 0.8 |
| 24 | 15.3 | 12.5 | 11.2 | 1.2 |
This table is for illustrative purposes and represents typical trends observed in metabolic tracer studies. Actual values would be determined experimentally.
Application in Systems Level Metabolic Flux Analysis
Design of Isotopic Steady-State and Dynamic Tracing Experiments with Heptanoic-5,5,6,6,7,7,7-d7 Acid
The design of isotopic tracing experiments is crucial for obtaining meaningful flux data. Both steady-state and dynamic approaches can be employed, each offering unique advantages.
In isotopic steady-state experiments, cells or organisms are cultured with a medium containing Heptanoic-5,5,6,6,7,7,7-d7 acid for a duration sufficient to achieve a constant enrichment of the tracer in intracellular metabolites. This approach is particularly useful for determining time-averaged flux distributions in systems that are in a metabolic steady state. The long-term labeling allows for the deuterated heptanoate to be incorporated into various downstream lipid and intermediate pools, and the resulting labeling patterns can be analyzed to infer the relative activities of different metabolic pathways.
Dynamic tracing experiments , on the other hand, involve monitoring the incorporation of Heptanoic-5,5,6,6,7,7,7-d7 acid into metabolites over a time course. This method provides a snapshot of the metabolic fluxes at different time points and can reveal how a system responds to perturbations. For instance, after introducing the deuterated fatty acid, samples can be collected at various intervals to track the rate at which the deuterium (B1214612) label appears in downstream products, offering insights into the kinetics of fatty acid uptake, activation, and catabolism. Dynamic approaches are particularly valuable for studying systems that are not at a metabolic steady state or for elucidating the rapid dynamics of metabolic pathways.
Quantitative Metabolic Flux Modeling Incorporating Heptanoic-5,5,6,6,7,7,7-d7 Acid Data
Once isotopic labeling data are acquired, they are used in conjunction with computational models to quantify metabolic fluxes. This process involves several key steps, from correcting for natural isotopic abundances to applying specialized algorithms for flux calculation.
A critical step in interpreting data from stable isotope tracing experiments is the correction for the natural abundance of heavy isotopes. Atoms such as carbon and hydrogen have naturally occurring heavy isotopes (e.g., ¹³C and ²H) that can interfere with the measurement of the administered tracer. nih.gov
When analyzing samples from experiments with Heptanoic-5,5,6,6,7,7,7-d7 acid, the raw mass spectrometry data will include signals from both the deuterated tracer and the naturally present heavy isotopes of the unlabeled heptanoic acid and its metabolites. researchgate.net Failure to correct for this natural abundance can lead to an overestimation of the isotopic enrichment from the tracer, resulting in inaccurate flux calculations. nih.gov
The correction process typically involves using the mass-to-charge distribution of an unlabeled standard of the compound of interest to subtract the contributions of naturally abundant isotopes from the raw data of the labeled sample. researchgate.netnih.gov This ensures that the remaining signal accurately reflects the incorporation of the deuterated tracer. Several software tools are available that can automate this correction process. uni-regensburg.dechemrxiv.org
Illustrative Data: Natural Abundance Correction
| Mass Isotopomer | Uncorrected Intensity | Corrected Intensity (Illustrative) |
| M+0 | 100 | 100 |
| M+1 | 15.4 | 8.1 |
| M+2 | 3.2 | 0.5 |
| M+3 | 0.5 | 0.0 |
| M+4 | 0.1 | 0.0 |
| M+5 | 25.8 | 22.3 |
| M+6 | 65.1 | 63.9 |
| M+7 | 98.7 | 98.7 |
This table illustrates the conceptual change in mass isotopomer distribution after correction for natural abundance. The uncorrected data includes contributions from naturally occurring heavy isotopes, while the corrected data more accurately reflects the enrichment from the Heptanoic-5,5,6,6,7,7,7-d7 acid tracer.
The corrected isotopic labeling data, along with a stoichiometric model of the metabolic network, are used to calculate intracellular fluxes. This is typically achieved by using specialized software that employs iterative algorithms to find the set of fluxes that best explains the experimental data.
Several software packages are available for metabolic flux analysis, each with its own set of algorithms and features. bio.toolswaters.com Common approaches include:
13C-FLUX analysis: While originally developed for carbon-13 tracers, the principles can be adapted for deuterium tracers. These methods use mathematical models to simulate the labeling patterns of metabolites for a given set of fluxes and compare them to the experimental data.
Elementary Metabolite Units (EMU): This framework simplifies the complex atom transitions in a metabolic network, reducing the computational burden of flux analysis, particularly for large networks. rsc.org
Isotopically Non-Stationary MFA (INST-MFA): This approach is used for analyzing data from dynamic tracing experiments, where the system is not at an isotopic steady state. rsc.org
These software tools allow for the integration of various experimental data, including substrate uptake and product secretion rates, to constrain the metabolic model and improve the accuracy of the flux calculations. The output is a flux map that provides a quantitative description of the metabolic activity throughout the network.
Table of Commonly Used Software for Metabolic Flux Analysis
| Software | Key Features |
| INCA (Isotopomer Network Compartmental Analysis) | Supports both steady-state and non-stationary MFA, and can handle complex metabolic networks. |
| 13CFLUX2 | A high-performance software suite for steady-state MFA. |
| OpenFLUX | An open-source software for 13C-based MFA. |
| PollyPhi | A cloud-based platform for processing and analyzing isotope-labeled metabolic flux data. waters.com |
| IsoCor | A software for correcting raw mass spectrometry data for naturally occurring isotopes. uni-regensburg.debio.tools |
In Vitro and Ex Vivo Research Models for Heptanoic-5,5,6,6,7,7,7-d7 Acid Flux Studies
A variety of research models can be used to study metabolic fluxes with Heptanoic-5,5,6,6,7,7,7-d7 acid, ranging from cell cultures to perfused organs.
Cellular models , such as primary cell cultures and immortalized cell lines, are widely used for in vitro metabolic studies. nih.govnih.gov These models offer a controlled environment for investigating the metabolism of Heptanoic-5,5,6,6,7,7,7-d7 acid and its effects on cellular physiology. By growing cells in a medium containing the deuterated tracer, researchers can track its incorporation into various cellular components, including fatty acids, lipids, and intermediates of central carbon metabolism.
Subcellular compartmentalization adds another layer of complexity to metabolic analysis. Eukaryotic cells have distinct metabolic functions in different organelles, such as the mitochondria and the cytosol. To understand the complete picture of cellular metabolism, it is often necessary to assess fluxes within these subcellular compartments. This can be achieved by isolating different organelles after the labeling experiment and analyzing the isotopic enrichment of metabolites in each compartment. This approach can reveal, for example, the extent to which Heptanoic-5,5,6,6,7,7,7-d7 acid is oxidized in the mitochondria versus being used for lipid synthesis in the cytosol.
Tissue slices represent a valuable ex vivo model that preserves the multicellular architecture and cell-cell interactions of the original tissue. researchgate.netpsu.ac.thnih.gov This allows for the study of metabolic fluxes in a more physiologically relevant context than cell cultures. Tissue slices can be incubated in a medium containing Heptanoic-5,5,6,6,7,7,7-d7 acid, and the incorporation of the tracer into tissue metabolites can be analyzed to determine metabolic fluxes. This technique is particularly useful for studying the metabolism of organs like the liver, heart, and pancreas. psu.ac.th
Perfused organ systems provide an even more in vivo-like environment for metabolic studies. researchgate.net In this setup, an intact organ is isolated and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich medium. By adding Heptanoic-5,5,6,6,7,7,7-d7 acid to the perfusate, researchers can study the organ's uptake and metabolism of the fatty acid in real-time. This methodology allows for the precise control of substrate delivery and the collection of effluent for the analysis of metabolic products, providing a comprehensive view of organ-level metabolic fluxes.
Mechanistic Enzymological Investigations Using Heptanoic 5,5,6,6,7,7,7 D7 Acid
Probing Substrate Specificity and Kinetic Parameters of Fatty Acid Modifying Enzymes
Fatty acid modifying enzymes, such as desaturases, elongases, and hydroxylases, exhibit specificity for their substrates based on factors like chain length and degree of saturation. nih.govnih.gov Introducing a deuterated fatty acid like Heptanoic-5,5,6,6,7,7,7-d7 acid can be a strategic approach to investigate the substrate specificity and kinetic parameters of these enzymes. The underlying principle is that while the chemical properties of the deuterated and non-deuterated fatty acids are nearly identical, the difference in mass can be exploited in analytical techniques and can subtly influence enzyme kinetics. nih.gov
Detailed research findings indicate that the specificity of plant acyl-acyl carrier protein (ACP) thioesterases is a primary determinant of the chain length of fatty acids in plant tissues. nih.gov By introducing Heptanoic-5,5,6,6,7,7,7-d7 acid into such a system, researchers can quantify its processing by these enzymes relative to its non-deuterated counterpart. This is typically achieved using mass spectrometry-based methods, which can differentiate between the labeled and unlabeled fatty acids and their products. researchgate.net
The key kinetic parameters of an enzyme, the Michaelis constant (Kм) and the maximum velocity (Vmax), can be determined for Heptanoic-5,5,6,6,7,7,7-d7 acid and compared to those of unlabeled heptanoic acid. pressbooks.publibretexts.org A significant change in Kм would suggest that the deuteration affects the binding of the substrate to the enzyme's active site, while a change in Vmax would indicate an effect on the catalytic rate. libretexts.org This comparative analysis provides valuable information about the enzyme's active site topology and the rate-limiting steps of the reaction.
| Enzyme Type | Typical Substrate | Kinetic Parameter Measured with Deuterated Substrate | Potential Insights |
|---|---|---|---|
| Fatty Acid Desaturase | Saturated Fatty Acids | Kм, Vmax, kcat/Kм | Binding affinity and catalytic efficiency |
| Fatty Acid Elongase | Fatty Acyl-CoAs | Kм, Vmax, kcat/Kм | Chain length specificity and reaction rate |
| Fatty Acid Hydroxylase | Fatty Acids | Kм, Vmax, kcat/Kм | Positional specificity and catalytic mechanism |
Assessment of Kinetic Isotope Effects (KIE) in Specific Enzymatic Reactions Involving Deuterated Heptanoic Acid
The kinetic isotope effect (KIE) is a powerful tool for studying enzyme mechanisms and transition states. nih.gov It is defined as the ratio of the reaction rate of a substrate with a lighter isotope to that of a substrate with a heavier isotope (kH/kD). wikipedia.org A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. nih.gov In the case of Heptanoic-5,5,6,6,7,7,7-d7 acid, the deuterium (B1214612) atoms are at the terminal end of the fatty acid chain. If an enzyme-catalyzed reaction involves the cleavage of a C-D bond in this region, a significant primary KIE would be expected.
For instance, in the enzymatic oxidation of fatty acids, the abstraction of a hydrogen atom is often the rate-limiting step. acs.orgnih.gov The substitution of hydrogen with deuterium at the site of abstraction leads to a slower reaction rate due to the greater strength of the C-D bond compared to the C-H bond. wikipedia.org Studies on the enzymatic oxygenation of polyunsaturated fatty acids have demonstrated that deuterium substitution can lead to massive kinetic isotope effects. nih.gov While these studies have often focused on polyunsaturated fatty acids, the same principles apply to saturated fatty acids like heptanoic acid if the enzymatic modification occurs at the deuterated positions.
Even if the C-D bonds are not directly broken in the reaction, a secondary KIE can be observed. This occurs when the hybridization or bonding environment of the carbon atoms bearing the deuterium labels changes during the reaction. Secondary KIEs are typically smaller than primary KIEs but can still provide valuable information about the reaction mechanism. In some cases, an inverse KIE (kH/kD < 1) can be observed, which may be indicative of a change in the vibrational frequencies of the transition state. mdpi.comnih.govsemanticscholar.org
| Enzyme Reaction | Position of Deuteration | Observed KIE (kH/kD) | Interpretation |
|---|---|---|---|
| Fatty Acid Hydroxylation | ω- or (ω-1)-position | > 1 (Normal) | C-H/C-D bond cleavage is rate-limiting |
| Fatty Acid Desaturation | Adjacent to double bond formation | > 1 (Normal) | C-H/C-D bond cleavage is involved in the rate-determining step |
| Enzyme-Substrate Binding | Any position | ≈ 1 or slightly different from 1 | Deuteration has minimal or a secondary effect on binding |
Studies on Metabolic Channeling and Enzyme Compartmentation
Metabolic channeling is the process by which intermediates in a metabolic pathway are passed directly from one enzyme to the next without equilibrating with the bulk cellular fluid. This can increase the efficiency of a pathway and protect unstable intermediates. Enzyme compartmentation refers to the localization of enzymes and metabolic pathways within specific organelles or cellular compartments. Stable isotope-labeled compounds like Heptanoic-5,5,6,6,7,7,7-d7 acid are invaluable tools for studying these phenomena. nih.gov
By introducing deuterated heptanoic acid into a cellular system, its metabolic fate can be traced. nih.gov Using techniques like mass spectrometry, it is possible to follow the incorporation of the deuterium label into various downstream metabolites and cellular structures. researchgate.netnih.gov If metabolic channeling is occurring, one would expect to see a more rapid and efficient transfer of the deuterium label to the final product of the pathway, with lower accumulation of labeled intermediates in the general cellular pool.
Similarly, studies on enzyme compartmentation can benefit from the use of deuterated fatty acids. By analyzing the distribution of Heptanoic-5,5,6,6,7,7,7-d7 acid and its metabolites in different cellular fractions (e.g., mitochondria, endoplasmic reticulum, cytoplasm), researchers can gain insights into where specific metabolic processes are occurring. For example, the initial steps of fatty acid oxidation are known to occur in the mitochondria, and this could be confirmed by observing the accumulation of deuterated intermediates in this organelle.
| Research Question | Experimental Approach | Expected Outcome with Deuterated Heptanoic Acid |
|---|---|---|
| Is there metabolic channeling in the β-oxidation of heptanoic acid? | Pulse-chase experiment with deuterated heptanoic acid followed by mass spectrometry analysis of intermediates. | Rapid appearance of label in the final products with minimal release of labeled intermediates into the cytosol. |
| Where does the elongation of heptanoic acid occur? | Subcellular fractionation after incubation with deuterated heptanoic acid and analysis of labeled fatty acids in each fraction. | Enrichment of deuterated C9 and C11 fatty acids in the endoplasmic reticulum fraction. |
| What is the contribution of heptanoic acid to complex lipid synthesis? | Lipidomic analysis of cells grown in the presence of deuterated heptanoic acid. | Incorporation of the deuterium label into phospholipids, triglycerides, and other complex lipids. |
Integration with Omics Technologies and Computational Biology
Synergistic Approaches with Lipidomics for Comprehensive Lipid Pathway Mapping
The combination of Heptanoic-5,5,6,6,7,7,7-d7 acid tracing with advanced lipidomics platforms offers a powerful strategy for the detailed mapping of lipid metabolic pathways. By introducing the deuterated heptanoic acid into a biological system, researchers can track the incorporation of the deuterium-labeled backbone into a wide array of lipid species. This approach provides direct insights into the dynamics of lipid synthesis, remodeling, and degradation. ckisotopes.comnih.govnih.gov
Lipidomics, employing techniques such as high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), enables the separation and identification of hundreds to thousands of individual lipid molecules. nih.gov When cells or organisms are supplemented with Heptanoic-5,5,6,6,7,7,7-d7 acid, the deuterium (B1214612) atoms act as a traceable marker. Mass spectrometry can then distinguish between the naturally abundant (unlabeled) lipids and those that have incorporated the deuterium label from the tracer. ckisotopes.comresearchgate.net This allows for the precise quantification of newly synthesized lipids and the elucidation of the pathways through which the labeled heptanoic acid is metabolized.
Detailed Research Findings:
Studies utilizing stable isotope-labeled fatty acids have successfully mapped their incorporation into various lipid classes, including triglycerides (TG), phospholipids (PL), and cholesteryl esters (CE). ckisotopes.com For instance, after administration of a deuterated medium-chain fatty acid, lipidomic analysis can reveal the extent and rate of its elongation into longer-chain fatty acids and subsequent esterification into complex lipids.
Below is an illustrative data table showcasing the type of data that can be generated from such an experiment, tracking the incorporation of the deuterium label from Heptanoic-5,5,6,6,7,7,7-d7 acid into different lipid species over time in a hypothetical cell culture experiment.
| Lipid Species | Time Point 1 (e.g., 2 hours) - % Labeled | Time Point 2 (e.g., 8 hours) - % Labeled | Time Point 3 (e.g., 24 hours) - % Labeled |
| Heptanoic Acid (C7:0) | 95% | 85% | 60% |
| Nonanoic Acid (C9:0) | 15% | 35% | 50% |
| Palmitic Acid (C16:0) | 5% | 15% | 25% |
| Stearic Acid (C18:0) | 2% | 8% | 15% |
| Triglyceride (TG 50:1) | 8% | 25% | 45% |
| Phosphatidylcholine (PC 34:1) | 3% | 12% | 22% |
| Cholesteryl Ester (CE 18:1) | 1% | 5% | 10% |
This is a hypothetical data table created for illustrative purposes.
This synergistic approach not only confirms known metabolic pathways but also has the potential to uncover novel lipid modifications and metabolic routes. The dynamic data generated is crucial for understanding how lipid metabolism is altered in various physiological and pathological states.
Complementary Insights from Metabolomics and Fluxomics Data Integration
Integrating data from Heptanoic-5,5,6,6,7,7,7-d7 acid tracing with broader metabolomics and fluxomics analyses provides a more holistic view of cellular metabolism. While lipidomics focuses on the lipidome, metabolomics captures a wider snapshot of small molecule intermediates involved in various metabolic pathways. creative-proteomics.com Fluxomics, on the other hand, aims to quantify the rates (fluxes) of metabolic reactions. creative-proteomics.com
When Heptanoic-5,5,6,6,7,7,7-d7 acid is introduced, its metabolic fate is not restricted to the lipidome. It can be metabolized through pathways such as beta-oxidation, leading to the production of labeled acetyl-CoA and other intermediates. These labeled molecules can then enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, and their deuterium atoms can be incorporated into a wide range of other metabolites, including amino acids and glucose. cas.cz
Metabolomics platforms, particularly those utilizing mass spectrometry, can detect and quantify the deuterium enrichment in these non-lipid metabolites. This provides a comprehensive picture of how the carbon and hydrogen atoms from the initial fatty acid tracer are distributed throughout the metabolic network.
Metabolic Flux Analysis (MFA):
By combining the isotopic labeling patterns from both lipidomics and metabolomics with a stoichiometric model of metabolic pathways, metabolic flux analysis (MFA) can be performed. biorxiv.orgnih.gov This computational technique allows for the calculation of intracellular metabolic fluxes, providing quantitative insights into the activity of different pathways.
Illustrative Research Findings:
A hypothetical study integrating these omics technologies could reveal the following after the introduction of Heptanoic-5,5,6,6,7,7,7-d7 acid:
Increased flux through beta-oxidation: A rapid appearance of deuterium-labeled acetyl-CoA.
TCA cycle activity: Detection of deuterium in TCA cycle intermediates like citrate, succinate, and malate.
Gluconeogenesis contribution: Appearance of deuterium-labeled glucose in the system.
Amino acid synthesis: Incorporation of deuterium into amino acids such as glutamate and aspartate.
This integrated approach allows researchers to understand the metabolic fate of the fatty acid in a much broader context, revealing the interplay between lipid metabolism and other central metabolic pathways.
Bioinformatics and Computational Platforms for Multi-Omics Data Analysis in Deuterium Tracing Studies
The large and complex datasets generated from lipidomics, metabolomics, and fluxomics studies using tracers like Heptanoic-5,5,6,6,7,7,7-d7 acid necessitate the use of specialized bioinformatics and computational platforms for data analysis and interpretation. acs.orgclipidomics.comumich.edu These tools are essential for processing raw data, identifying labeled compounds, quantifying isotopic enrichment, and integrating multi-omics data to build comprehensive metabolic models.
Several software tools and platforms are available to facilitate the analysis of stable isotope tracing experiments:
Data Processing and Peak Picking: Software such as Skyline and various vendor-specific platforms are used to process raw mass spectrometry data, identify peaks corresponding to different metabolites, and perform peak integration. clipidomics.comnih.gov
Isotopologue Analysis: Specialized algorithms are required to deconvolve the mass spectra of labeled compounds to determine the distribution of different isotopologues (molecules with different numbers of isotopic labels). This information is crucial for calculating isotopic enrichment and tracing the metabolic fate of the tracer.
Metabolic Flux Analysis Software: Platforms like INCA (Isotopomer Network Compartmental Analysis) and other MFA software packages use the isotopologue distribution data, along with a metabolic network model, to calculate metabolic fluxes. biorxiv.org
Multi-Omics Integration Platforms: A growing number of platforms are being developed to integrate data from different omics technologies. These platforms often use network analysis and pathway enrichment tools to visualize and interpret the integrated datasets, allowing researchers to identify key metabolic nodes and regulatory points. nih.govyoutube.com
Example of a Multi-Omics Data Analysis Workflow:
Data Acquisition: LC-MS/MS analysis of samples from a Heptanoic-5,5,6,6,7,7,7-d7 acid tracing experiment.
Lipidomics and Metabolomics Data Processing: Use of software to identify and quantify both unlabeled and deuterium-labeled lipids and metabolites.
Isotopologue Distribution Analysis: Calculation of the percentage of different isotopologues for each identified compound.
Metabolic Flux Analysis: Input of isotopologue data into MFA software to calculate reaction rates.
Multi-Omics Integration: Integration of lipidomics, metabolomics, and fluxomics data using a platform that allows for pathway mapping and network analysis.
The use of these computational tools is critical for extracting meaningful biological insights from the complex datasets generated in deuterium tracing studies, ultimately advancing our understanding of metabolic regulation in health and disease.
Methodological Considerations, Challenges, and Future Research Trajectories
Addressing Potential Isotopic Effects on Chromatographic Behavior and Ionization Efficiency
The substitution of hydrogen with deuterium (B1214612) can lead to subtle but significant changes in the physicochemical properties of a molecule, which in turn affects its analytical behavior. This phenomenon, known as the chromatographic isotope effect, is a critical consideration when developing quantitative assays using Heptanoic-5,5,6,6,7,7,7-d7 acid as an internal standard.
In chromatography, deuterated compounds often exhibit slightly different retention times than their non-deuterated (protium) analogues. nih.gov In gas chromatography (GC) and reversed-phase liquid chromatography (RPLC), deuterated molecules typically elute earlier than their protiated counterparts. nih.govcchmc.org This effect, termed the hdIEC (hydrogen/deuterium Isotope Chromatographic Effect), is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and less polarizable than a carbon-hydrogen (C-H) bond. cchmc.org This results in weaker intermolecular interactions (van der Waals forces) with the nonpolar stationary phase, leading to a reduced retention factor. cchmc.orgresearchgate.net
The magnitude of this retention time shift is influenced by several factors:
Number of Deuterium Atoms: A greater number of deuterium substitutions generally leads to a larger shift in retention time. researchgate.netnih.gov
Position of Deuteration: The location of the deuterium atoms within the molecule can influence the extent of the isotopic effect.
Chromatographic Conditions: Mobile phase composition, temperature, and the type of stationary phase can all modulate the observed isotopic separation. acs.org
While this chromatographic shift can be a challenge, it can also be utilized advantageously. For instance, in gas chromatography-mass spectrometry (GC-MS), this slight separation can help distinguish the analyte from its deuterated internal standard, even if they have overlapping mass spectral fragments. nih.gov
Isotopic substitution generally has a minimal effect on ionization efficiency in mass spectrometry, especially with electrospray ionization (ESI). However, if significant chromatographic separation of the analyte and the deuterated standard occurs, they may elute at different times into the ion source. acs.org If this coincides with matrix effects that cause ion suppression or enhancement at a specific point in the chromatogram, the accuracy of quantification can be compromised. acs.org Therefore, it is crucial to develop chromatographic methods that co-elute or achieve baseline separation of the labeled and unlabeled compounds to ensure reliable quantification.
| Factor | Description | Impact on Analysis | Mitigation/Consideration |
|---|---|---|---|
| Number of Deuterium Atoms | The total count of D atoms replacing H atoms. Heptanoic-5,5,6,6,7,7,7-d7 acid has seven. | Generally, a higher number of D atoms leads to a more pronounced retention time shift (earlier elution in RPLC). nih.gov | Account for the shift during method development; ensure peak integration windows are appropriate for both standard and analyte. |
| Stationary Phase Interaction | Weaker van der Waals interactions between C-D bonds and the stationary phase compared to C-H bonds. cchmc.org | Causes the deuterated compound to elute slightly before the non-deuterated analogue. | Optimize chromatographic conditions (e.g., gradient slope, temperature) to minimize or control the separation as needed. |
| Ion Source Matrix Effects | If chromatographic separation occurs, the analyte and standard can be affected differently by co-eluting matrix components, leading to inaccurate quantification. acs.org | Can cause underestimation or overestimation of the analyte concentration. | Strive for chromatographic methods where the analyte and standard co-elute to ensure they experience the same matrix effects. |
Strategies for Minimizing and Accounting for Deuterium Exchange during Sample Handling and Analysis
A primary concern when working with deuterated compounds is the potential for deuterium-to-hydrogen (D-to-H) back-exchange. wikipedia.org This occurs when deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents). While the C-D bonds on the saturated alkyl chain of Heptanoic-5,5,6,6,7,7,7-d7 acid are generally stable, the acidic proton on the carboxylic acid group is highly exchangeable. However, the deuteration in this specific compound is on carbon atoms, which are not readily exchangeable under typical analytical conditions.
Nevertheless, during certain sample preparation steps or under harsh conditions (e.g., strong acid/base catalysis or high temperatures), even non-labile C-D bonds can be at risk of exchange. nih.gov The most critical strategies for preventing unintended deuterium loss revolve around careful control of experimental conditions.
Drawing from protocols developed for hydrogen-deuterium exchange mass spectrometry (HDX-MS) of proteins, several best practices can be adapted:
pH Control: The rate of hydrogen exchange is highly dependent on pH, with the minimum rate occurring around pH 2.5–3.0. nih.gov To "quench" or halt exchange reactions, samples are often rapidly acidified. biopharminternational.com
Temperature Management: Exchange rates are also highly temperature-dependent. nih.gov Performing sample handling, extraction, and chromatographic separation at low temperatures (e.g., 0–4 °C) is a standard and effective method to significantly slow down back-exchange. biopharminternational.com
Solvent Choice: Whenever possible, using aprotic or deuterated solvents can minimize the source of protons available for exchange.
In practice, for quantitative analysis using Heptanoic-5,5,6,6,7,7,7-d7 acid, it is essential to assess the isotopic stability of the standard under the specific extraction, storage, and analytical conditions of the assay. This can be done by incubating the standard under assay conditions for varying lengths of time and analyzing its mass spectrum to detect any decrease in the deuterated mass peak and the appearance of lower mass isotopologues.
Advancements in High-Throughput Platforms for Deuterated Fatty Acid Analysis
The demand for analyzing large numbers of samples in metabolomics and clinical research has driven the development of high-throughput analytical platforms. For deuterated fatty acids like Heptanoic-5,5,6,6,7,7,7-d7 acid, these platforms typically integrate automated sample handling with rapid separation and sensitive detection technologies.
A key advancement is the coupling of Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS). biopharminternational.com UPLC systems use columns with smaller particles, allowing for faster separations and higher resolution compared to traditional HPLC, significantly reducing analytical run times. This increased speed is critical for high-throughput applications.
Automation is another cornerstone of modern platforms. Automated sample handling systems, such as the PAL3 system, can perform precise liquid handling, derivatization, and injection sequences unattended, often under controlled temperature conditions to maintain sample integrity. nih.gov This not only increases throughput but also enhances reproducibility by minimizing human error.
The combination of these technologies—automated sample preparation, rapid UPLC separation, and high-sensitivity MS/MS detection—creates a powerful workflow for the quantitative analysis of deuterated fatty acids in complex biological matrices. Such platforms are essential for large-scale metabolic studies that rely on stable isotope tracers.
Emerging Research Areas for Heptanoic-5,5,6,6,7,7,7-d7 Acid as a Biochemical Research Tool
Heptanoic-5,5,6,6,7,7,7-d7 acid is poised to be a valuable tool in several emerging areas of biochemical research, primarily serving as a metabolic tracer for its non-deuterated counterpart, Heptanoic acid. As a medium-chain fatty acid, heptanoic acid plays unique roles in energy metabolism. The ability to trace its metabolic fate using a stable isotope-labeled version opens up new avenues for investigation.
Metabolic Flux Analysis: A primary application is in metabolic flux studies to quantify the rate at which heptanoic acid is metabolized through various pathways, such as beta-oxidation. By introducing Heptanoic-5,5,6,6,7,7,7-d7 acid into a biological system (e.g., cell culture or animal model), researchers can use LC-MS to track the appearance of the d7-label in downstream metabolites, providing a dynamic view of metabolic processes.
Investigating Disease Pathophysiology: The compound is a tool for studying metabolic dysregulation in various diseases. Research areas where tracing medium-chain fatty acid metabolism is relevant include liver and kidney diseases, neurodegenerative disorders, and inflammation. sapphirebioscience.com For example, it could be used to investigate how mitochondrial function is altered in these conditions by tracking the efficiency of fatty acid oxidation.
Elucidating Enzyme Function: Deuterated fatty acids are effective probes for identifying the specific enzymes involved in lipid metabolism. nih.gov By incubating Heptanoic-5,5,6,6,7,7,7-d7 acid with cell lysates or purified enzymes, it is possible to identify new metabolites and the enzymes responsible for their formation. The unique mass signature of the deuterated products simplifies their identification in complex mixtures. nih.gov
Drug Development and Pharmacokinetics: In pharmacology, understanding how drugs affect metabolism is crucial. Heptanoic-5,5,6,6,7,7,7-d7 acid could be used to assess the impact of new therapeutic agents on fatty acid metabolism.
The development of advanced analytical techniques, such as high-resolution mass spectrometry and computational metabolomics, will further enhance the utility of Heptanoic-5,5,6,6,7,7,7-d7 acid as a sophisticated biochemical research tool.
Q & A
Q. What are the recommended methods for synthesizing Heptanoic-5,5,6,6,7,7,7-d7 acid, and how is isotopic purity ensured?
Synthesis typically involves deuterium exchange via acid-catalyzed reactions (e.g., using D₂O or deuterated reagents) targeting specific carbon positions. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium incorporation at positions 5, 6, and 7, and mass spectrometry (MS) to confirm molecular mass shifts. Batch consistency can be monitored via high-performance liquid chromatography (HPLC) coupled with MS, though variations in salt content or impurities may require additional quality control (e.g., peptide content analysis for sensitive assays) .
Q. How should researchers characterize the physicochemical properties of deuterated heptanoic acid variants?
Key techniques include:
- NMR spectroscopy : To confirm deuterium distribution and assess isotopic enrichment (e.g., absence of proton signals at positions 5–7).
- Gas chromatography–flame ionization detection (GC-FID) : For volatility studies, noting that deuterated analogs may exhibit reduced volatility compared to non-deuterated forms, affecting extraction efficiency .
- Surface adsorption models : Langmuir or Hill models can quantify molecular interactions at interfaces (e.g., graphite surfaces), with cooperative adsorption parameters indicating deuterium’s steric effects .
Q. What protocols ensure stable storage of Heptanoic-5,5,6,6,7,7,7-d7 acid to prevent isotopic exchange or degradation?
Store in inert, airtight containers under nitrogen or argon at –20°C to minimize H/D exchange. Pre-treatment of solvents (e.g., deuterated chloroform for NMR) avoids contamination. Regular purity checks via NMR or MS are recommended, especially after long-term storage .
Advanced Research Questions
Q. How can researchers optimize extraction methods for deuterated heptanoic acid in complex matrices?
For less volatile deuterated acids, direct immersion single-drop microextraction (DI-SDME) with derivatization outperforms headspace solid-phase microextraction (HS-SPME). Key parameters include:
- Derivatization agents : Use alkyl chloroformates to enhance GC detectability.
- pH adjustment : Maintain acidic conditions (pH < 2) to favor protonated forms, improving extraction efficiency.
- Validation : Compare limits of detection (LODs) across methods; DI-SDME achieves LODs as low as 0.008 mg L⁻¹ for heptanoic acid analogs .
Q. How should contradictions in adsorption model data (e.g., Langmuir vs. Hill models) be resolved in surface studies?
Discrepancies arise from molecular interactions (e.g., cooperativity in deuterated chains). Strategies include:
- Model selection : Use the Hill model when cooperativity factors (n > 1) indicate intermolecular interactions.
- Concentration-dependent assays : Test surface coverage across a broad concentration range (e.g., 10⁻⁶–10⁻³ M) to identify deviations from ideal Langmuir behavior.
- Cross-validation : Pair adsorption data with atomic force microscopy (AFM) to visualize molecular packing .
Q. What experimental designs mitigate batch-to-batch variability in deuterated compound studies?
- Synthetic controls : Standardize reaction conditions (e.g., temperature, catalyst ratios) and document deviations.
- Analytical redundancy : Combine NMR, MS, and HPLC data to detect impurities or incomplete deuteration.
- Reference standards : Use internal deuterated markers (e.g., D₇-cholesterol) to normalize analytical results across batches .
Methodological Considerations
- Data interpretation : When isotopic labeling alters physicochemical properties (e.g., solubility, volatility), adjust experimental parameters (e.g., extraction time, derivatization steps) to account for these effects .
- Ethical reporting : Disclose synthetic protocols and purity thresholds in publications to ensure reproducibility. Follow guidelines for referencing analytical methods and statistical validation (e.g., reporting p-values and confidence intervals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
